8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid
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Overview
Description
The compound “8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid” is also known by its IUPAC name as "2-(tert-butoxycarbonyl)-8-fluoro-6-thia-2-azaspiro [3.4]octane-8-carboxylic acid 6,6-dioxide" . It is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is "1S/C8H11FO4S/c9-8(6(10)11)5-14(12,13)4-7(8)2-1-3-7/h1-5H2,(H,10,11)" . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 222.24 . It is a powder at room temperature . The compound’s InChI key, which is a unique identifier for chemical substances, is "RPVPDVDDAXTHTC-UHFFFAOYSA-N" .Scientific Research Applications
Hydrolysis and Structural Analysis
- Hydrolysis studies of similar compounds have shown complex reactions leading to the formation of various carboxylic acids and amides, which could have implications for the chemical behavior of 8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid (Kayukova et al., 2007).
Synthesis Techniques
- Innovative synthesis methods, like the Dzhemilev reaction, have been employed for creating spiro compounds, which might be relevant for synthesizing variants of the subject compound (D’yakonov et al., 2007).
Reactions with Nucleophiles
- Reactions with O-centered nucleophiles have shown the formation of various bicyclic compounds, indicating potential reactivity paths for the subject compound (Kayukova et al., 2006).
Fluorination Methods
- Research on the synthesis and fluorination of bicyclic compounds provides insight into methods that could be applied to the subject compound for various applications (Lal, 1993).
Supramolecular Arrangements
- Studies on cyclohexane-spirohydantoin derivatives, closely related to the subject compound, reveal interesting supramolecular arrangements, which could be relevant for designing new materials or drugs (Graus et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
8-fluoro-6,6-dioxo-6λ6-thiaspiro[3.4]octane-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO4S/c9-8(6(10)11)5-14(12,13)4-7(8)2-1-3-7/h1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVPDVDDAXTHTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CS(=O)(=O)CC2(C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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